N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-9H-xanthene-9-carboxamide
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Overview
Description
Thiazolidine-2,4-diones are a class of compounds that have been studied for their potential applications in various fields of research and industry. They are known to possess a wide range of promising biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives, has been described in the literature . These compounds were prepared by the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique .Molecular Structure Analysis
The chemical structures of these compounds were elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .Chemical Reactions Analysis
The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provided 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Scientific Research Applications
- In 2006, a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones was reported. Among these, compound 11 showed potent inhibition against the HCV polymerase. This finding highlights the potential of this scaffold in antiviral drug development .
- Structure-activity relationship (SAR) studies indicated that saturated carboxylic acid derivatives of this scaffold exhibited superior binding affinity with enzymes compared to α, β-unsaturated derivatives. These insights are valuable for designing enzyme inhibitors .
- The compound 4-methyl-2,2-dioxo-1H-2λ^6,1-benzothiazine-3-carboxylic acid was synthesized using N,N’-carbonyldiimidazole. This synthetic approach provides a foundation for further investigations into its biological activities .
- Amides play a crucial role in the pharmaceutical industry. Researchers have successfully coupled ibuprofen with tryptamine via amide bond formation to obtain N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. Such derivatives may have therapeutic potential .
Antioxidant and Anti-Inflammatory Activity
HCV Polymerase Inhibition
Carboxylic Acid Derivatives in Enzyme Binding
Synthesis and Regularities
Amide Bond Formation for Pharmaceutical Applications
Mechanism of Action
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-20-13-30-23(28)25(20)17-10-4-3-9-16(17)24-22(27)21-14-7-1-5-11-18(14)29-19-12-6-2-8-15(19)21/h1-2,5-8,11-12,16-17,21H,3-4,9-10,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANFXIPIEWIBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5C(=O)CSC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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